
3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C11H8ClN3O It is known for its unique structure, which includes a benzothiophene ring substituted with a chloro group and two cyanomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzothiophene and cyanomethyl reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction temperature and time are optimized to achieve the desired product yield.
Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate the reaction and improve the efficiency of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiophene derivatives, while reduction may produce reduced amides or alcohols.
Scientific Research Applications
3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-bis(cyanomethyl)benzamide
- 4-chloro-N,N-bis(cyanomethyl)benzamide
- N,N-bis(cyanomethyl)-3-methylbenzamide
Uniqueness
3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide is unique due to its benzothiophene ring structure, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C13H8ClN3OS |
|---|---|
Molecular Weight |
289.74 g/mol |
IUPAC Name |
3-chloro-N,N-bis(cyanomethyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C13H8ClN3OS/c14-11-9-3-1-2-4-10(9)19-12(11)13(18)17(7-5-15)8-6-16/h1-4H,7-8H2 |
InChI Key |
OVSDREMGVUTFJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)N(CC#N)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11174241.png)
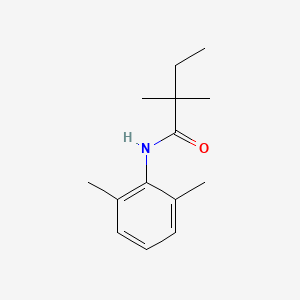
![(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11174249.png)
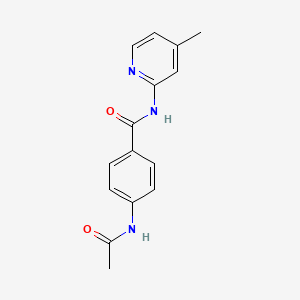
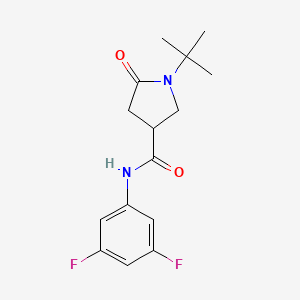
![2,4-dichloro-N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11174262.png)
![3-methoxy-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11174265.png)
![2-[(Thiophen-2-ylacetyl)amino]benzamide](/img/structure/B11174277.png)
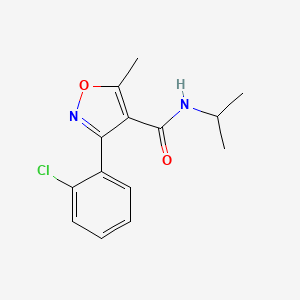
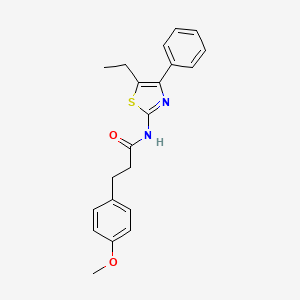
![Propyl 4-[(2-methylbutanoyl)amino]benzoate](/img/structure/B11174297.png)
![3,4-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11174305.png)
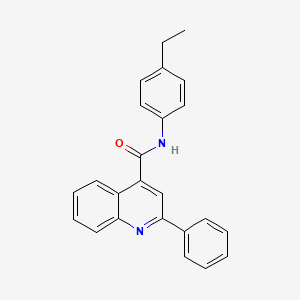
![3-[(3-methoxyphenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11174310.png)
